molecular formula C16H12BrClO4 B2466438 2-Bromo-6-ethoxy-4-formylphenyl 2-chlorobenzoate CAS No. 443663-38-5

2-Bromo-6-ethoxy-4-formylphenyl 2-chlorobenzoate

Cat. No. B2466438
M. Wt: 383.62
InChI Key: QMYTZTBOODTGEC-UHFFFAOYSA-N
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Description

“2-Bromo-6-ethoxy-4-formylphenyl 2-chlorobenzoate” is a chemical compound with the molecular formula C16H12BrClO4 . It is also known as "Benzoic acid, 2-chloro-, 2-bromo-6-ethoxy-4-formylphenyl ester" .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-ethoxy-4-formylphenyl 2-chlorobenzoate” consists of 16 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 4 oxygen atoms . The molecular weight is 383.62 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-6-ethoxy-4-formylphenyl 2-chlorobenzoate” include its molecular formula (C16H12BrClO4), molecular weight (383.62), and structure . Unfortunately, specific information about its melting point, boiling point, and density was not found in the sources I retrieved.

Scientific Research Applications

  • Synthesis and Antiviral Activity : One study focused on the synthesis of 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 with various groups, including bromo and ethoxy. These compounds showed marked inhibitory activity against retrovirus replication in cell culture, making them potential candidates for antiviral drug development (Hocková et al., 2003).

  • Synthesis of Dapagliflozin : Another study involved the synthesis of Dapagliflozin, an antidiabetic drug. The process included the use of 5-bromo-2-chlorobenzoic acid, which underwent various chemical transformations including Friedel-Crafts acylation with phenetole and reduction to yield key intermediates (Jie Yafei, 2011).

  • Metabolism Study : A study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, indicating the compound's biological transformations and potential pharmacological applications (Kanamori et al., 2002).

  • Chemical Synthesis : A study focused on the synthesis of cyclopentenones and α,β-unsaturated ketones using allylidenetriphenylphosphorane, a bifunctional reagent. The process involved alkylation with bromo compounds and subsequent chemical reactions, highlighting the versatility of bromo-derivatives in organic synthesis (Hatanaka et al., 1994).

  • Reactivity Study : Research on the reactivity of bromo-derivatives of ethoxypyridine with hydrochloric acid revealed various chemical transformations, providing insights into the chemical behavior of bromo- and ethoxy-substituted compounds (Hertog & Bruyn, 2010).

  • Chemical Reactions Study : Another study investigated the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols, discussing the reactivity of benzenethiols and providing valuable information for the synthesis of complex organic compounds (Zhao et al., 2010).

  • Synthesis and Characterization : The synthesis and characterization of "Willowlike" thermotropic dendrimers involved the use of bromo-substituted monomers, demonstrating the role of bromo compounds in the development of advanced materials (Percec et al., 1994).

properties

IUPAC Name

(2-bromo-6-ethoxy-4-formylphenyl) 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClO4/c1-2-21-14-8-10(9-19)7-12(17)15(14)22-16(20)11-5-3-4-6-13(11)18/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYTZTBOODTGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-ethoxy-4-formylphenyl 2-chlorobenzoate

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